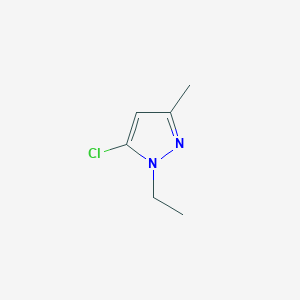

5-Chloro-1-ethyl-3-methyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-1-ethyl-3-methyl-1H-pyrazole is a chemical compound with the molecular formula C7H9ClN2O2. It appears as colorless to pale yellow crystals or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for a similar compound, 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid, involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base, followed by a reaction with formic ester in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . More detailed structural analysis might require advanced computational or experimental techniques.Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, Knoevenagel condensation of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde, with ethylcyanoacetate at 0°C has been reported to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.61 and a density of 1.40±0.1 g/cm3 (Predicted). It has a melting point of 164 °C and a boiling point of 339.5±42.0 °C (Predicted). Its flash point is 159.1°C and it has a vapor pressure of 3.55E-05mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Fungicidal Activity

5-Chloro-1-ethyl-3-methyl-1H-pyrazole derivatives demonstrate significant fungicidal properties. For instance, 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) show high fungicidal activity against rice sheath blight, a major disease affecting rice in China (Chen, Li, & Han, 2000).

Anticancer Properties

Pyrazole derivatives, including this compound, are used in the synthesis of compounds with potential anticancer properties. For example, compounds synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate demonstrated superior anti-proliferative activities compared to the anticancer agent paclitaxel (Jose, 2017).

Corrosion Inhibition

Certain pyrazole derivatives are effective as corrosion inhibitors for steel in hydrochloric acid. Compounds like 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester show significant reduction in corrosion rate, with inhibiting efficiency increasing with concentration (Herrag et al., 2007).

Molecular Structure Studies

5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, a derivative, has been studied for its molecular structure, revealing important intermolecular interactions. These findings contribute to understanding the chemical characteristics of pyrazole derivatives (Fathima et al., 2014).

Microwave-Assisted Synthesis

Innovations in the synthesis of pyrazole derivatives include microwave-assisted techniques, which offer environmental benefits and efficiency. For instance, 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole ethyl esters were synthesized with high yields using microwave irradiation under solvent-free conditions (Martins et al., 2006).

Antimicrobial and Antioxidant Activity

Pyrazole derivatives are recognized for their antimicrobial and antioxidant activities. For example, 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one showed promising results in antimicrobial and antioxidant assays (Umesha et al., 2009).

Anti-Tobacco Mosaic Virus Activity

Pyrazole amide derivatives have been designed to target the tobacco mosaic virus (TMV), showing promising in vivo and in vitro activities. Notably, certain derivatives exhibited more potent activity against TMV compared to the standard treatment, ningnanmycin (Xiao et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-1-ethyl-3-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-3-9-6(7)4-5(2)8-9/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNJYINENJTGCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)

![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)

![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)

![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)